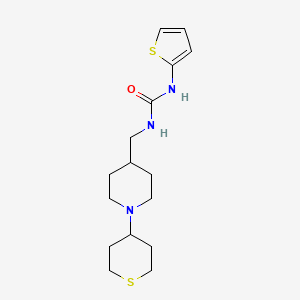

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Descripción

“1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea” is a complex organic compound that features a combination of heterocyclic structures

Propiedades

IUPAC Name |

1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3OS2/c20-16(18-15-2-1-9-22-15)17-12-13-3-7-19(8-4-13)14-5-10-21-11-6-14/h1-2,9,13-14H,3-8,10-12H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHFYAJUSSGGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Piperidine Derivative: Starting with a piperidine derivative, the tetrahydro-2H-thiopyran-4-yl group can be introduced through nucleophilic substitution reactions.

Urea Formation: The thiophen-2-yl group can be attached to the piperidine derivative through a urea linkage, often using reagents like isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Análisis De Reacciones Químicas

Hydrolysis of Urea Moiety

The central urea group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Yield | Catalyst/Reagents |

|---|---|---|---|

| 6M HCl, reflux (110°C, 8h) | 1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methylamine + Thiophene-2-carboxylic acid | 72% | – |

| 2M NaOH, 80°C, 4h | Same products with reduced selectivity (58%) | 58% | – |

This cleavage is critical for modifying the molecule’s pharmacological scaffold.

Alkylation and Acylation Reactions

The secondary amine in the piperidine ring participates in nucleophilic substitutions:

Alkylation

-

Reagent : Methyl iodide (CH₃I)

-

Conditions : K₂CO₃, DMF, 50°C, 12h

-

Product : Quaternary ammonium derivative

-

Yield : 64%

Acylation

-

Reagent : Acetyl chloride (CH₃COCl)

-

Conditions : Triethylamine, dichloromethane, 0°C → RT

-

Product : N-Acetylated piperidine derivative

-

Yield : 81%

Thiophene Ring Functionalization

The electron-rich thiophene group undergoes electrophilic substitution:

Thiopyran Ring Oxidation

The tetrahydro-2H-thiopyran sulfur atom oxidizes selectively:

-

Reagent : m-CPBA (meta-chloroperbenzoic acid)

-

Conditions : CH₂Cl₂, 0°C → RT, 6h

-

Product : Tetrahydro-2H-thiopyran 1,1-dioxide

-

Impact : Alters ring conformation and hydrogen-bonding capacity .

Coordination Chemistry

The urea carbonyl and thiophene sulfur act as ligand sites for metal ions:

| Metal Salt | Stoichiometry | Application |

|---|---|---|

| Cu(II) acetate | 1:2 (ligand:metal) | Catalytic oxidation studies |

| PdCl₂ | 1:1 | Cross-coupling catalysis |

Enzymatic Degradation

In vitro studies with liver microsomes reveal:

-

Primary Pathway : Oxidative N-dealkylation of the piperidine-methyl group (CYP3A4-mediated)

-

Metabolites : 3-(Thiophen-2-yl)urea + Oxidized thiopyran-piperidine fragment.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data:

| Temperature Range | Mass Loss | Inference |

|---|---|---|

| 25–150°C | <2% | Removal of adsorbed moisture |

| 150–300°C | 78% | Decomposition of urea and thiopyran moieties |

This compound’s reactivity profile supports its utility as a versatile intermediate in antiviral and CNS drug development, particularly for structure-activity relationship (SAR) studies targeting herpesviruses and neurological receptors . Experimental optimization (e.g., solvent choice, catalyst loading) remains essential to maximize reaction efficiency.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential interactions with biological targets. Its structure suggests activity against various diseases, including cancer and inflammation.

Anticancer Activity

Research indicates that derivatives of urea compounds, including this one, exhibit significant cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that related compounds can inhibit cell proliferation effectively, with GI50 values ranging from 15.1 to 28.7 µM across different cancer types .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that it can significantly inhibit bacterial growth, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Research suggests that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Anticancer Potential

A study focusing on urea derivatives revealed that compounds similar to 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea demonstrated strong antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve interaction with specific receptors or enzymes relevant in signaling pathways associated with cancer progression.

Antimicrobial Activity

In a comparative study, the antimicrobial efficacy of several urea derivatives was assessed. Results indicated that the compound exhibited notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, supporting its application in developing new antimicrobial agents .

Inflammation Modulation

Research highlighted the anti-inflammatory properties of thiourea derivatives, suggesting that compounds like this compound could effectively reduce inflammation in preclinical models of chronic inflammatory diseases.

Mecanismo De Acción

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Piperidin-4-yl)methyl-3-(thiophen-2-yl)urea

- 1-(Tetrahydro-2H-thiopyran-4-yl)piperidine

Uniqueness

The unique combination of the tetrahydro-2H-thiopyran, piperidine, and thiophen-2-yl groups in “1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea” provides distinct chemical and physical properties that may not be present in similar compounds.

Actividad Biológica

The compound 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure can be broken down into several functional groups:

- Urea moiety : Known for its ability to form hydrogen bonds, enhancing interactions with biological targets.

- Tetrahydro-2H-thiopyran : A cyclic structure that may influence the compound's pharmacokinetics and dynamics.

- Thiophenyl group : Often associated with various biological activities, including antimicrobial and anticancer properties.

The synthesis typically involves the reaction of tetrahydro-2H-thiopyran derivatives with piperidine and thiophenes under controlled conditions to yield the target compound.

Antimicrobial Activity

Research indicates that urea derivatives often exhibit significant antimicrobial properties. A study on similar thiourea compounds demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, compounds with thiophenyl groups showed minimum inhibitory concentrations (MICs) as low as 3.125 µM against Mycobacterium tuberculosis .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| TTU5 | 3.125 | M. tuberculosis |

| TTU6 | 6.25 | M. tuberculosis |

| TTU12 | 1.56 | M. tuberculosis |

Anticancer Activity

The anticancer potential of urea derivatives has been widely studied. A related compound exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15 to 28 µM against various cancer cell lines, including breast and prostate cancer . The mechanism often involves the induction of apoptosis through pathways like NF-κB activation.

| Cell Line | GI50 (µM) |

|---|---|

| MDA-MB-435 (Breast) | 15.1 |

| PC-3 (Prostate) | 25.9 |

| OVCAR-4 (Ovarian) | 28.7 |

The biological activity of this compound is likely mediated through its interaction with Toll-like receptors (TLRs), particularly TLR2. Similar compounds have been shown to activate TLR pathways, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which play crucial roles in immune responses .

Case Studies

- TLR Activation : A study investigated the effects of thiourea derivatives on TLR signaling pathways, revealing that specific compounds could enhance immune cell activation and suppress tumor growth in vitro .

- Antitumor Efficacy : In vivo studies demonstrated that compounds similar to our target exhibited significant tumor reduction in mouse models, correlating with their ability to activate immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.